WEHI-539 hydrochloride

Description

Properties

IUPAC Name |

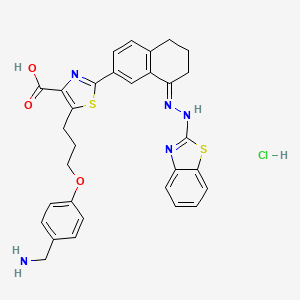

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBYTVIQTMIXGA-DYICZVFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WEHI-539 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-539 hydrochloride is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein belonging to the BCL-2 family.[1] Overexpression of BCL-XL is a common feature in many human malignancies, contributing to tumor initiation, progression, and resistance to conventional cancer therapies.[2] By specifically targeting BCL-XL, WEHI-539 serves as a valuable chemical probe to dissect the intricate signaling pathways governing apoptosis and as a promising lead compound for the development of novel anti-cancer therapeutics.[1] This technical guide provides a comprehensive overview of the mechanism of action of WEHI-539, detailing its binding profile, the downstream cellular consequences of BCL-XL inhibition, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Selective BCL-XL Inhibition

WEHI-539 exerts its pro-apoptotic effects by binding with high affinity to a hydrophobic groove on BCL-XL, the same site that normally sequesters pro-apoptotic "BH3-only" proteins (e.g., BIM, BAD) and effector proteins (BAX and BAK). By occupying this groove, WEHI-539 acts as a BH3 mimetic, competitively displacing these pro-apoptotic partners from BCL-XL.[1] This liberates BAX and BAK, allowing them to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3]

Binding Affinity and Selectivity

A defining characteristic of WEHI-539 is its remarkable selectivity for BCL-XL over other anti-apoptotic BCL-2 family members. This selectivity is crucial for minimizing off-target effects and associated toxicities, such as the thrombocytopenia observed with dual BCL-2/BCL-XL inhibitors.[4] The binding affinities of WEHI-539 for key BCL-2 family proteins are summarized below.

| Target Protein | IC50 (nM) | Kd (nM) | Selectivity vs. BCL-XL |

| BCL-XL | 1.1[5][6][7] | 0.6[7][8] | - |

| BCL-2 | >550 | >750 | ~500-fold[5][9] |

| BCL-W | >550 | >550 | ~400-fold[5][9] |

| MCL-1 | >550 | >550 | ~400-fold[5][9] |

| A1 (BFL-1) | >550 | >550 | ~400-fold[5][9] |

Signaling Pathway of WEHI-539-Induced Apoptosis

The inhibition of BCL-XL by WEHI-539 triggers the intrinsic pathway of apoptosis, a tightly regulated process culminating in cell death. The key molecular events are depicted in the signaling pathway diagram below.

References

- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 2. bca-protein.com [bca-protein.com]

- 3. genetex.com [genetex.com]

- 4. biotium.com [biotium.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

WEHI-539: A Deep Dive into its BCL-XL Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of WEHI-539, a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). A comprehensive understanding of its binding affinity, kinetics, and mechanism of action is crucial for its application in apoptosis research and as a tool for drug discovery.

Executive Summary

WEHI-539 is a pioneering chemical probe developed through structure-guided design to specifically target the BH3-binding groove of BCL-XL.[1][2][3][4][5] Its high affinity and selectivity make it an invaluable tool for dissecting the role of BCL-XL in cell survival and for exploring therapeutic strategies that involve the induction of apoptosis in cancer cells. This guide provides a detailed overview of its binding properties, the experimental methodologies used for its characterization, and its impact on the BCL-XL signaling pathway.

Quantitative Binding Affinity of WEHI-539 to BCL-XL

The binding affinity of WEHI-539 for BCL-XL has been extensively characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value (nM) | Assay Method | Reference |

| Kd (Dissociation Constant) | 0.6 | Surface Plasmon Resonance (SPR) | [6][7][8] |

| Kd (Dissociation Constant) | 1.4 | Direct binding assay by SPR | [9] |

| IC50 (Half maximal inhibitory concentration) | 1.1 | Not Specified | [6][7][10][11] |

Note: The dissociation constant (Kd) is a direct measure of binding affinity, where a lower value indicates a stronger interaction. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50% and is a measure of the inhibitor's potency.

Mechanism of Action: Competitive Inhibition of the BH3-Binding Groove

WEHI-539 functions as a BH3 mimetic, meaning it mimics the binding of pro-apoptotic BH3-only proteins (e.g., BIM, BAD, PUMA) to the hydrophobic groove of BCL-XL.[8] By competitively occupying this groove, WEHI-539 displaces these pro-apoptotic partners, liberating them to activate the effector proteins BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8]

BCL-XL Signaling Pathway and WEHI-539 Inhibition

The following diagram illustrates the intrinsic apoptosis pathway regulated by BCL-XL and the mechanism of WEHI-539's inhibitory action.

Caption: BCL-XL signaling pathway and WEHI-539's point of intervention.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the binding affinity and mechanism of action of WEHI-539.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (WEHI-539) and an analyte (BCL-XL). This method allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow for SPR Analysis:

Caption: A generalized workflow for determining WEHI-539 and BCL-XL binding kinetics using SPR.

Detailed Protocol:

-

Protein Immobilization: Recombinant human BCL-XL is typically immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface.

-

Analyte Preparation: WEHI-539 is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a running buffer (e.g., HBS-EP+ buffer) to the desired concentrations.

-

Binding Measurement: The WEHI-539 solutions are injected over the BCL-XL-immobilized surface at a constant flow rate. The association phase is monitored, followed by an injection of running buffer alone to monitor the dissociation phase.

-

Surface Regeneration: After each binding cycle, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound WEHI-539.

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data are then fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. When a small fluorescent molecule tumbles rapidly in solution, its emitted light is depolarized. Upon binding to a larger protein, its tumbling slows, and the emitted light becomes more polarized. This change in polarization can be used to determine binding affinity.

Principle of Competitive FP Assay:

In a competitive FP assay, a fluorescently labeled BH3 peptide (the tracer) is used, which is known to bind to BCL-XL. In the absence of an inhibitor, the tracer binds to BCL-XL, resulting in a high polarization signal. When an unlabeled inhibitor like WEHI-539 is introduced, it competes with the tracer for binding to BCL-XL. This displacement of the tracer leads to a decrease in the polarization signal, which is proportional to the concentration and affinity of the inhibitor.

Experimental Workflow for Competitive FP Assay:

Caption: A generalized workflow for determining the IC50 of WEHI-539 using a competitive FP assay.

Detailed Protocol:

-

Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., PBS with 0.01% Tween-20). A fixed concentration of recombinant BCL-XL and a fluorescently labeled BH3 peptide (e.g., FITC-BAD) are used. WEHI-539 is serially diluted to create a range of concentrations.

-

Assay Plate Setup: The assay is typically performed in a 96- or 384-well black plate. Control wells containing only the tracer (for minimum polarization) and wells with the tracer and BCL-XL (for maximum polarization) are included.

-

Incubation: BCL-XL, the fluorescent tracer, and varying concentrations of WEHI-539 are added to the wells and incubated at room temperature to allow the binding to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The data are normalized to the control wells, and the percentage of inhibition is plotted against the logarithm of the WEHI-539 concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Conclusion

WEHI-539 stands as a cornerstone tool for the study of BCL-XL-mediated apoptosis. Its well-defined high-affinity binding and selective mechanism of action provide researchers with a precise instrument to investigate the intricate signaling pathways governing programmed cell death. The detailed experimental protocols outlined in this guide offer a framework for the accurate and reproducible characterization of WEHI-539 and other BCL-XL inhibitors, furthering our understanding of their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. wehi.edu.au [wehi.edu.au]

- 5. Structure-guided design of a selective BCL-X(L) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

- 8. bca-protein.com [bca-protein.com]

- 9. Probe WEHI-539 | Chemical Probes Portal [chemicalprobes.org]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

WEHI-539: A Chemical Probe for Selective BCL-XL Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WEHI-539, a potent and selective chemical probe for the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This document details the chemical properties, mechanism of action, and cellular effects of WEHI-539, supported by quantitative data and detailed experimental protocols. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its application in apoptosis research and drug discovery.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and the removal of damaged or cancerous cells. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with members that either promote (e.g., BAX, BAK) or inhibit (e.g., BCL-2, BCL-XL, MCL-1) this process. Overexpression of anti-apoptotic proteins like BCL-XL is a common feature in many cancers, contributing to tumor survival and resistance to therapies.[1]

WEHI-539 was developed as a highly selective and potent small-molecule inhibitor of BCL-XL.[1] It acts as a BH3 mimetic, binding to the BH3-binding groove of BCL-XL with high affinity, thereby preventing it from sequestering pro-apoptotic proteins.[2] This selective antagonism of BCL-XL's pro-survival function makes WEHI-539 an invaluable tool for dissecting the specific roles of BCL-XL in apoptosis and for exploring therapeutic strategies targeting BCL-XL-dependent cancers.[1] However, it is important to note that due to its poor physicochemical properties, WEHI-539 is primarily recommended for in vitro and cellular studies and is not suitable for in vivo applications.[3] A subsequent compound, A-1155463, was developed to address these limitations for in vivo research.[3][4]

Chemical and Physical Properties

WEHI-539 is a complex small molecule with specific chemical and physical characteristics that are important for its handling and use in experimental settings.

| Property | Value |

| Chemical Formula | C₃₁H₂₉N₅O₃S₂ |

| Molecular Weight | 583.72 g/mol |

| CAS Number | 1431866-33-9 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO (>10 mM), insoluble in water and ethanol[5][6] |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months.[6] |

Mechanism of Action and Biological Activity

WEHI-539 exerts its pro-apoptotic effects through a well-defined mechanism of action centered on the selective inhibition of BCL-XL.

Binding Affinity and Selectivity

WEHI-539 binds to the BH3-binding groove of BCL-XL with sub-nanomolar affinity. This interaction is highly selective for BCL-XL over other anti-apoptotic BCL-2 family members.

| Parameter | Target | Value |

| IC₅₀ | BCL-XL | 1.1 nM[7] |

| K | BCL-XL | 0.6 nM[6] |

| Selectivity (K) | BCL-2 | >750 nM |

| BCL-W | >550 nM | |

| MCL-1 | >550 nM | |

| A1 | >550 nM |

Table showing the high affinity and selectivity of WEHI-539 for BCL-XL.

Cellular Effects

The potent and selective inhibition of BCL-XL by WEHI-539 triggers a cascade of events within the cell, culminating in apoptosis.

-

Disruption of BCL-XL/Pro-Apoptotic Protein Interactions: By occupying the BH3-binding groove, WEHI-539 displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BAD) and effector proteins (BAX, BAK) that are sequestered by BCL-XL.[2]

-

Activation of BAX/BAK: The release of BAX and BAK allows them to oligomerize at the outer mitochondrial membrane, forming pores.[8][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space, most notably cytochrome c.[8]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7.[9]

-

Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

The pro-apoptotic activity of WEHI-539 is critically dependent on the presence of BAX and/or BAK, as cells lacking these effector proteins are resistant to its effects.[5]

Visualizing the BCL-XL Signaling Pathway and WEHI-539 Mechanism

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of WEHI-539.

Caption: The intrinsic apoptosis pathway regulated by BCL-XL.

Caption: Mechanism of action of WEHI-539 in inducing apoptosis.

Caption: A typical experimental workflow using WEHI-539.

Experimental Protocols

The following are detailed protocols for key experiments utilizing WEHI-539 to study BCL-XL function and apoptosis.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability by measuring the metabolic activity of cells treated with WEHI-539.

Materials:

-

BCL-XL dependent cell line (e.g., H146 small cell lung cancer cells, or engineered mouse embryonic fibroblasts lacking MCL-1)

-

Complete cell culture medium

-

WEHI-539 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of WEHI-539 in complete medium. Typical final concentrations range from 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of WEHI-539. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the WEHI-539 concentration to determine the EC₅₀ value.

Western Blot Analysis of Apoptosis Markers

This protocol details the detection of key apoptotic proteins by western blotting following treatment with WEHI-539.

Materials:

-

BCL-XL dependent cells

-

WEHI-539

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-BCL-XL, anti-BAK, anti-BAX, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with WEHI-539 (e.g., 1 µM for 6-24 hours) and a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the levels of cleaved caspase-3 and cleaved PARP to assess the induction of apoptosis.

Co-Immunoprecipitation (Co-IP) of BCL-XL and Associated Proteins

This protocol describes how to assess the disruption of BCL-XL's interaction with its binding partners by WEHI-539.[10]

Materials:

-

Cells expressing the proteins of interest (e.g., BCL-XL and a BH3-only protein like BIM)

-

WEHI-539

-

Co-IP lysis buffer (non-denaturing)

-

Anti-BCL-XL antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Primary antibodies for western blotting (e.g., anti-BIM, anti-BAK)

-

Elution buffer

Procedure:

-

Cell Treatment: Treat cells with WEHI-539 (e.g., 1 µM) or vehicle control for a short duration (e.g., 1-4 hours) to observe direct effects on protein interactions.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an anti-BCL-XL antibody overnight at 4°C.

-

Capture of Immune Complexes: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluates by western blotting using antibodies against BCL-XL and its expected binding partners (e.g., BIM, BAK). A decrease in the co-immunoprecipitated binding partner in the WEHI-539-treated sample indicates disruption of the interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a general workflow for measuring the binding kinetics and affinity of WEHI-539 to purified BCL-XL protein using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human BCL-XL protein

-

WEHI-539

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization: Immobilize the purified BCL-XL protein onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of WEHI-539 in running buffer.

-

Binding Analysis: Inject the different concentrations of WEHI-539 over the sensor surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

-

Regeneration: After each injection, regenerate the sensor surface using the regeneration solution to remove the bound WEHI-539.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

WEHI-539 is a powerful and highly selective chemical probe for the in-depth study of BCL-XL's role in apoptosis. Its sub-nanomolar affinity and high selectivity make it an excellent tool for elucidating the specific functions of BCL-XL in various cellular contexts and for validating BCL-XL as a therapeutic target in cancer. While its utility is confined to in vitro settings, the insights gained from studies using WEHI-539 have been instrumental in advancing our understanding of apoptosis and in the development of next-generation BCL-XL inhibitors with improved in vivo properties. This guide provides the necessary technical information and experimental protocols to effectively utilize WEHI-539 in research and drug discovery endeavors.

References

- 1. wehi.edu.au [wehi.edu.au]

- 2. bca-protein.com [bca-protein.com]

- 3. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Structural Cornerstone of Selectivity: A Technical Guide to WEHI-539's High-Affinity Binding to BCL-XL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings that govern the high potency and remarkable selectivity of the B-cell lymphoma-extra large (BCL-XL) inhibitor, WEHI-539. Developed through a structure-guided design process, WEHI-539 serves as a powerful chemical probe to dissect the intricate roles of BCL-XL in apoptosis and has paved the way for the development of next-generation BCL-XL-targeted therapeutics.[1][2] This document details the quantitative binding data, the precise molecular interactions conferring selectivity, and the key experimental protocols used to characterize this interaction.

Quantitative Assessment of WEHI-539 Binding and Selectivity

WEHI-539 was engineered to bind with sub-nanomolar affinity to BCL-XL while exhibiting significantly weaker interactions with other pro-survival BCL-2 family members.[2] This high degree of selectivity is crucial for minimizing off-target effects, such as the thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors. The binding affinities, determined by various biophysical and cell-free assays, are summarized below.

Table 1.1: Binding Affinity of WEHI-539 for BCL-XL

| Parameter | Value | Method | Reference |

| IC50 | 1.1 nM | Cell-Free Assay | [3] |

| Kd | 0.6 nM | Surface Plasmon Resonance (SPR) | [3] |

Table 1.2: Selectivity Profile of WEHI-539

While specific Ki or IC50 values for other BCL-2 family members are not consistently reported in a single study, the selectivity is described as being substantially higher for BCL-XL. For instance, the successor compound A-1155463, which was developed from a WEHI-539 fragment, demonstrates the principle of targeting BCL-XL with high selectivity.[4]

| Protein | WEHI-539 Relative Affinity | A-1155463 Ki | Reference |

| BCL-XL | High (Sub-nanomolar) | <0.01 nM | [4] |

| BCL-2 | >1000-fold weaker (inferred) | 26 nM | [4] |

| BCL-W | >400-fold weaker (inferred) | 19 nM | [4] |

| MCL-1 | >400-fold weaker (inferred) | >440 nM | [4] |

The Structural Basis for BCL-XL Selectivity

The high-resolution crystal structure of WEHI-539 in complex with human BCL-XL (PDB ID: 3ZLR) provides a definitive view of the molecular interactions driving its potent and selective binding.[2] WEHI-539 mimics the action of pro-apoptotic BH3-only proteins by occupying the canonical BH3-binding groove on the surface of BCL-XL. This groove is comprised of several hydrophobic pockets, with the P2 and P4 pockets being particularly critical for high-affinity ligand binding.[4][5]

The selectivity of WEHI-539 for BCL-XL over other family members like BCL-2 arises from subtle but critical differences in the amino acid composition and topography of this binding groove.

-

The P2 Pocket: The benzothiazole moiety of WEHI-539 fits snugly into the P2 hydrophobic pocket of BCL-XL. Key interactions are formed with residues such as Leu108, Asp107, and Ser106.[2]

-

The P4 Pocket: Structure-activity relationship (SAR) studies have highlighted the importance of the P4 pocket in achieving high affinity. The dimethylamino moiety of WEHI-539 extends into this pocket, forming a key interaction with Glu96.[2]

-

Key Residues in BCL-XL: Computational analyses have identified several residues in BCL-XL as "hotspots" for binding BH3-domain containing proteins. These include Tyr105 , which is at the corner of the α2-α3 helices and can change its orientation to accommodate ligands, and Arg139 , which can form electrostatic interactions.[5][6] The precise conformation of these and surrounding residues in BCL-XL creates a complementary surface for WEHI-539 that is not perfectly replicated in BCL-2 or MCL-1.

-

Structural Differences with BCL-2: The BH3-binding groove of BCL-2, while structurally similar to that of BCL-XL, possesses a different contour and electrostatic potential. These differences, dictated by variations in the amino acid sequence, create steric and electronic hindrances that prevent WEHI-539 from achieving the same high-affinity binding pose that it adopts in BCL-XL.

Core Signaling Pathway Inhibition

WEHI-539 functions as a BH3-mimetic, directly interfering with the core apoptosis regulatory machinery. In healthy cells, BCL-XL sequesters the pro-apoptotic effector proteins BAK and BAX, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane. By binding to the BH3 groove of BCL-XL, WEHI-539 displaces BAK and BAX, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Key Experimental Protocols

The characterization of WEHI-539's selectivity and mechanism of action relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for the pivotal experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association (ka) and dissociation (kd) rates of WEHI-539 binding to BCL-XL, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Methodology:

-

Chip Preparation: A CM5 sensor chip is activated using a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant human BCL-XL protein is immobilized onto the activated sensor chip surface via amine coupling to achieve a target density. Unreacted sites are then blocked with ethanolamine. A reference flow cell is prepared similarly but without the protein.

-

Analyte Injection: A series of WEHI-539 concentrations, prepared in a suitable running buffer (e.g., HBS-EP), are injected over the ligand and reference surfaces at a constant flow rate.

-

Data Acquisition: The change in refractive index, measured in response units (RU), is monitored in real-time throughout the association and dissociation phases.

-

Data Analysis: The resulting sensorgrams are double-referenced (by subtracting the signal from the reference flow cell and a buffer-only injection). The kinetic constants (ka and kd) are determined by fitting the data to a 1:1 Langmuir binding model.

Cellular Viability Assays

To confirm that high-affinity binding translates to on-target cell killing, viability assays are performed, often using cell lines genetically engineered to depend on a specific BCL-2 family member for survival. Mouse embryonic fibroblasts (MEFs) lacking the Mcl-1 gene (mcl-1-/-) are exquisitely dependent on BCL-XL and are therefore highly sensitive to WEHI-539.[3]

Methodology (WST-1 Assay):

-

Cell Plating: mcl-1-/- MEFs are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of WEHI-539 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions.

-

Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours. Metabolically active cells will reduce the tetrazolium salt WST-1 to a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically ~450 nm).

-

Data Analysis: The absorbance values are normalized to the vehicle-treated controls to determine the percentage of cell viability. The EC50 value is calculated by fitting the data to a dose-response curve.

Cytochrome c Release Assay

This assay provides direct evidence that WEHI-539 induces apoptosis via the intrinsic mitochondrial pathway.

Methodology (Western Blotting):

-

Cell Treatment: BCL-XL-dependent cells (e.g., mcl-1-/- MEFs) are treated with WEHI-539 or a vehicle control for a time sufficient to induce apoptosis (e.g., 4 hours).[2]

-

Cell Fractionation: Cells are harvested and gently lysed to maintain mitochondrial integrity. The lysate is subjected to differential centrifugation to separate the cytosolic fraction from the mitochondrial (heavy membrane) fraction.

-

Protein Quantification: The protein concentration of both the cytosolic and mitochondrial fractions is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for cytochrome c. Antibodies for a cytosolic marker (e.g., GAPDH or Tubulin) and a mitochondrial marker (e.g., COX IV or TOM20) are used as loading and fractionation controls.

-

Detection: An appropriate HRP-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. An increase in the cytochrome c signal in the cytosolic fraction of WEHI-539-treated cells indicates its release from the mitochondria.

Conclusion

The selectivity of WEHI-539 for BCL-XL is a product of meticulous structure-guided drug design. Its high-affinity binding is achieved through optimized interactions within the P2 and P4 hydrophobic pockets of the BCL-XL BH3-binding groove. The subtle yet significant differences in the architecture of this groove between BCL-XL and other BCL-2 pro-survival proteins form the structural basis of WEHI-539's selectivity, preventing it from binding tightly to off-targets like BCL-2. This molecular precision, validated through rigorous biophysical and cell-based assays, establishes WEHI-539 as an invaluable tool for probing the specific functions of BCL-XL in health and disease, and provides a blueprint for the design of future selective anti-cancer therapeutics.

References

- 1. wehi.edu.au [wehi.edu.au]

- 2. research.monash.edu [research.monash.edu]

- 3. Surrogate potency assays: Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational analysis of binding free energies, hotspots and the binding mechanism of Bcl-xL/Bcl-2 binding to Bad/Bax - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

WEHI-539: A Technical Guide to its Impact on BAK and BAX Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WEHI-539 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). By binding to the BH3-binding groove of BCL-XL with high affinity, WEHI-539 disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the effector proteins BAX and BAK. This activation is a critical step in the intrinsic apoptotic pathway, culminating in mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death. This technical guide provides an in-depth overview of the mechanism of action of WEHI-539, its quantitative effects on cell viability, detailed experimental protocols for its study, and a visual representation of the signaling pathways involved.

Mechanism of Action: Indirect Activation of BAK and BAX

WEHI-539 functions as a BH3 mimetic, specifically targeting the hydrophobic groove of BCL-XL. In healthy cells, BCL-XL sequesters pro-apoptotic "activator" BH3-only proteins (e.g., BIM, tBID) and also directly inhibits the pro-apoptotic effector proteins BAX and BAK. By competitively binding to BCL-XL, WEHI-539 displaces these pro-apoptotic partners.[1]

The liberation of activator BH3-only proteins allows them to directly engage and activate mitochondrial BAX and BAK. Concurrently, the release of BAX and BAK from BCL-XL sequestration contributes to their activation.[2] Once activated, BAX and BAK undergo conformational changes, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, initiating the caspase cascade and executing apoptosis.[1]

Signaling Pathway Diagram

Caption: WEHI-539 inhibits BCL-XL, leading to BAK/BAX activation and apoptosis.

Quantitative Data: Potency and Efficacy

The potency of WEHI-539 is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cell-based assays. These values can vary depending on the cell line, the expression levels of BCL-2 family proteins, and the specific assay conditions.[3]

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 | 1.1 nM | BCL-XL Inhibition (Biochemical Assay) | [4] |

| EC50 | ~1 µM | Cell Viability (MCL-1-deficient MEFs) | [4] |

| EC50 | ~10 µM | Cell Viability (Wild-type MEFs) | [4] |

| EC50 | ~0.5 µM | Apoptosis Induction (BCL-XL overexpressing MEFs) | [5] |

| EC50 | ~2 µM | Platelet Killing (Mouse) | [4] |

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay methodologies and is suitable for determining the cytotoxic effects of WEHI-539 on adherent cell lines.[1][6]

Materials:

-

96-well cell culture plates

-

Adherent cell line of interest

-

Complete cell culture medium

-

WEHI-539 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid

-

Solubilization solution: 10 mM Tris base, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of WEHI-539. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye.

-

Drying: Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Drying: Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

BCL-XL Binding Assessment: Fluorescence Polarization Assay

This protocol provides a framework for a competitive fluorescence polarization (FP) assay to measure the binding of WEHI-539 to BCL-XL.[7][8]

Materials:

-

Recombinant human BCL-XL protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-BAK BH3)

-

WEHI-539

-

Assay buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127)

-

384-well, low-volume, black, non-binding surface plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of WEHI-539 in assay buffer. Prepare a solution of BCL-XL and the fluorescently labeled BH3 peptide in assay buffer. The optimal concentrations of BCL-XL and the fluorescent peptide need to be determined empirically to achieve a stable and significant polarization window.

-

Assay Setup: In a 384-well plate, add the WEHI-539 dilutions. Then, add the pre-mixed BCL-XL and fluorescent BH3 peptide solution to all wells. Include controls for no inhibitor (maximum polarization) and no BCL-XL (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: Calculate the percentage of inhibition of binding at each concentration of WEHI-539 and plot a dose-response curve to determine the IC50 value.

BAK/BAX Activation Assessment: Immunoprecipitation

This protocol describes the immunoprecipitation of activated BAK and BAX to assess their conformational change upon treatment with WEHI-539.

Materials:

-

Cells treated with WEHI-539 or vehicle control

-

Lysis buffer (e.g., CHAPS-based buffer to preserve protein conformations)

-

Antibodies specific for the activated conformation of BAK and BAX

-

Protein A/G-agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the treated and control cells in a non-denaturing lysis buffer such as a CHAPS-based buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody that specifically recognizes the activated conformation of BAK or BAX overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against total BAK or BAX. An increased amount of immunoprecipitated BAK or BAX in the WEHI-539-treated samples compared to the control indicates activation.

Visualizing Experimental Workflows

Experimental Workflow: Cell Viability SRB Assay

Caption: Workflow for assessing WEHI-539 cytotoxicity using the SRB assay.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for WEHI-539 and BCL-XL binding analysis via FP assay.

Conclusion

WEHI-539 serves as a critical tool for investigating the intricacies of the BCL-2 family-regulated apoptotic pathway. Its high selectivity for BCL-XL allows for the precise dissection of the roles of BCL-XL in cell survival and the mechanisms of BAK and BAX activation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to utilize WEHI-539 in their studies of apoptosis and cancer therapeutics. A thorough understanding of its mechanism and the appropriate methodologies for its investigation are paramount to advancing our knowledge of programmed cell death and developing novel anti-cancer strategies.

References

- 1. publications.wehi.edu.au [publications.wehi.edu.au]

- 2. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating Bak/Bax activating conformation change by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

WEHI-539 Hydrochloride: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-539 hydrochloride is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein.[1][2] Overexpression of Bcl-xL is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy.[3] WEHI-539 binds to the BH3-binding groove of Bcl-xL with high affinity, preventing its interaction with pro-apoptotic proteins such as BIM, BAD, BAK, and BAX.[4][5] This disruption of the Bcl-xL-mediated survival signaling cascade ultimately leads to the induction of apoptosis in cancer cells dependent on Bcl-xL for survival. These application notes provide detailed protocols for in vitro cell culture experiments using this compound to assess its effects on cell viability and apoptosis.

Mechanism of Action

WEHI-539 acts as a BH3 mimetic, competitively inhibiting the binding of pro-apoptotic BH3-only proteins to Bcl-xL. This frees up pro-apoptotic effector proteins like BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] The subsequent release of cytochrome c into the cytoplasm initiates the caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3 and -7) and the execution of apoptosis.[6]

Data Presentation

The following table summarizes the in vitro activity of this compound in various contexts.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (cell-free) | 1.1 nM | Cell-free binding assay | [1][2] |

| EC50 | 0.48 µM | BCL-XL overexpressing Mouse Embryonic Fibroblasts (MEFs) | [1][7][8] |

| Concentration for Apoptosis Induction | 100 nM - 10 µM | RKO, MEFs | [2][4] |

| Treatment Duration for Apoptosis | 1 - 72 hours | RKO, MEFs | [2][4] |

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol provides a method for determining cell viability by measuring the protein content of adherent cells treated with WEHI-539.

Materials:

-

This compound

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the desired concentrations of WEHI-539. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]

-

Washing: Remove the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and medium components.[9] Allow the plates to air dry completely.

-

SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[9][10]

-

Air Dry: Allow the plates to air dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[9][10]

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

-

Data Analysis: The absorbance is proportional to the total protein mass and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

This compound

-

Cancer cell line of interest (adherent or suspension)

-

Complete cell culture medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at the desired density in 100 µL of complete culture medium. For suspension cells, seed directly before treatment. For adherent cells, allow them to attach overnight.

-

Compound Treatment: Add the desired concentrations of this compound to the wells. Include appropriate controls.

-

Incubation: Incubate the plate for the desired treatment duration.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11][12] Allow the reagent to equilibrate to room temperature before use.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12][13]

-

Incubation and Lysis: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase reaction to occur.[11][12]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[12]

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Analyze the data relative to the controls to determine the induction of apoptosis.

Visualizations

Caption: Experimental workflow for in vitro evaluation of WEHI-539.

Caption: WEHI-539 inhibits Bcl-xL, leading to apoptosis.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Bcl-xL - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. glpbio.com [glpbio.com]

- 8. apexbt.com [apexbt.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 12. ulab360.com [ulab360.com]

- 13. promega.com [promega.com]

WEHI-539 Application Notes and Protocols for Cancer Cell Line-Based Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing WEHI-539, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), in cancer cell line research. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

WEHI-539 is a small molecule BH3 mimetic that specifically targets the BH3-binding groove of BCL-XL, thereby disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and BAX.[1] Overexpression of BCL-XL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to chemotherapy.[1] By inhibiting BCL-XL, WEHI-539 can restore the intrinsic apoptotic pathway in cancer cells that are dependent on this anti-apoptotic protein for survival.

Mechanism of Action

WEHI-539 acts as a selective antagonist of BCL-XL, a key regulator of the intrinsic apoptosis pathway. In healthy cells, BCL-XL sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). In many cancer cells, the overexpression of BCL-XL is a critical survival mechanism. WEHI-539 mimics the action of BH3-only proteins, binding with high affinity to the hydrophobic groove of BCL-XL. This competitive inhibition liberates pro-apoptotic effector proteins, such as BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptosis.

Caption: Mechanism of action of WEHI-539 in inducing apoptosis.

Recommended WEHI-539 Concentrations in Cancer Cell Lines

The effective concentration of WEHI-539 can vary significantly depending on the cancer cell line's dependence on BCL-XL for survival. The following table summarizes reported IC50 values and effective concentrations from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cancer Type | Cell Line | IC50 / Effective Concentration (µM) | Notes |

| Ovarian Cancer | Ovcar-4 | 5 | Caused noticeable PARP cleavage as a single agent.[2] |

| Ovsaho | 1 | Caused noticeable PARP cleavage as a single agent.[2] | |

| Igrov-1 | 0.2 | Used in combination studies.[2] | |

| Ovcar-8 | 0.3 | Used in combination studies.[2] | |

| Ovcar-3 | 1 | Used in combination studies.[2] | |

| Cov-362 | 3.1 | Used in combination studies.[2] | |

| Small Cell Lung Cancer | H146 | - | Demonstrated cell killing; specific IC50 not provided.[3] |

| Colon Cancer | RKO | 0.1 | Used to restore apoptosis in the presence of taxol.[4] |

| Human Colon Cancer Cells | 1 | Used to decrease clonogenic capacity.[5][6] | |

| Medulloblastoma | ONS76 | ~1 | Used for BH3 profiling and apoptosis induction. |

| UW228 | ~1 | Used for BH3 profiling and apoptosis induction. | |

| Breast Cancer | MCF7 | - | Used in imaging studies.[2] |

| Mouse Embryonic Fibroblasts | BCL-XL overexpressed MEFs | 0.48 (EC50) | [5] |

| mcl-1-/- MEFs | 10 | Induced cytochrome c release.[7] |

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for determining cell density based on the measurement of cellular protein content.

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Materials:

-

96-well cell culture plates

-

WEHI-539 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid in water)

-

Solubilization buffer (10 mM Tris base, pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of WEHI-539 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 48-72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate at 4°C for 1 hour.

-

Washing: Carefully remove the supernatant and wash the plates five times with tap water. Remove excess water and allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Dye Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance of the media-only wells. Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine (PS) and loss of membrane integrity.

Caption: Workflow for the Annexin V and Propidium Iodide (PI) apoptosis assay.

Materials:

-

6-well cell culture plates

-

WEHI-539 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of WEHI-539 for the appropriate duration. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis: Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

-

6-well cell culture plates

-

WEHI-539 stock solution

-

PBS

-

70% Ethanol, cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with WEHI-539 as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol by dropwise addition while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

-

DNA Staining: Add 400 µL of Propidium Iodide staining solution to the cells.

-

Incubation: Incubate for at least 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11][12]

Concluding Remarks

WEHI-539 is a valuable tool for investigating the role of BCL-XL in cancer cell survival and for exploring potential therapeutic strategies. The provided protocols and concentration guidelines serve as a starting point for your research. It is essential to optimize these protocols for your specific experimental setup to ensure reliable and reproducible results.

References

- 1. wehi.edu.au [wehi.edu.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols: Preparation of WEHI-539 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-539 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL).[1][2] Its ability to induce apoptosis in Bcl-xL-dependent cancer cells makes it a valuable tool in cancer research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing WEHI-539 stock solutions due to the compound's high solubility in this solvent.

This document provides a detailed protocol for the preparation, storage, and handling of WEHI-539 stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for WEHI-539 relevant to the preparation of stock solutions.

| Parameter | Value | Source(s) |

| Molecular Weight | 583.72 g/mol | [1] |

| Solubility in DMSO | 100 mg/mL (171.31 mM) | [3] |

| Recommended Stock Concentration | 10-20 mM | [1][2] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [3][4] |

| Stock Solution Storage (Long-term) | -80°C for up to 6-12 months | [3][4] |

Experimental Protocol: Preparation of a 20 mM WEHI-539 Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of WEHI-539 in DMSO. This concentration is commonly used in cell-based assays.

Materials:

-

WEHI-539 powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of WEHI-539 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

-

Weighing WEHI-539: Carefully weigh out the desired amount of WEHI-539 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 20 mM stock solution, you would need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.020 mol/L x 0.001 L x 583.72 g/mol x 1000 mg/g = 11.67 mg

-

-

Dissolving in DMSO:

-

Add the weighed WEHI-539 powder to an appropriately sized microcentrifuge tube or vial.

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of WEHI-539.[3]

-

-

Ensuring Complete Dissolution:

-

Storage and Handling:

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][6]

-

Short-term Storage: For use within one month, store the aliquots at -20°C.[3][4]

-

Long-term Storage: For longer-term storage (up to one year), store the aliquots at -80°C.[3]

-

Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.

-

Experimental Workflow

Caption: Workflow for the preparation of WEHI-539 stock solution in DMSO.

Signaling Pathway of WEHI-539 Action

WEHI-539 selectively inhibits the pro-survival protein Bcl-xL, which is a key regulator of the intrinsic apoptosis pathway. By binding to Bcl-xL, WEHI-539 prevents it from sequestering pro-apoptotic proteins like Bak and Bax. This allows Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.

Caption: Simplified signaling pathway of WEHI-539-induced apoptosis.

References

Application Notes and Protocols for the BCL-XL Inhibitor WEHI-539 and its In Vivo Suitable Successor, A-1155463

Introduction

WEHI-539 is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). It belongs to a class of compounds known as 'BH3-mimetics' which are designed to mimic the pro-apoptotic BH3-only proteins, thereby restoring the natural process of programmed cell death in cancer cells. Due to its high affinity and selectivity, WEHI-539 is a valuable research tool for in vitro studies investigating the role of BCL-XL in cell survival and apoptosis.

However, it is critical for researchers to note that the utility of WEHI-539 as an in vivo tool is limited due to a labile and potentially toxic hydrazone moiety and poor physicochemical properties, which make in vivo dosing untenable.[1] To address these limitations, a successor compound, A-1155463, was developed. A-1155463 is a potent and selective BCL-XL inhibitor with improved pharmaceutical properties, making it suitable for in vivo studies.[1][2][3]

These application notes provide protocols for the in vitro use of WEHI-539 and the in vivo administration of its successor, A-1155463, to guide researchers in studying BCL-XL-dependent processes.

Signaling Pathway of BCL-XL Inhibition

BCL-XL is an anti-apoptotic member of the BCL-2 protein family, primarily located at the mitochondrial outer membrane. It plays a crucial role in preventing apoptosis by sequestering the pro-apoptotic proteins BAX and BAK. Inhibition of BCL-XL by a BH3-mimetic like WEHI-539 or A-1155463 disrupts this interaction, leading to the activation of BAX and BAK. This activation results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, ultimately leading to apoptosis.

Figure 1: BCL-XL Inhibition Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for WEHI-539 and A-1155463.

Table 1: In Vitro Activity of WEHI-539 and A-1155463

| Compound | Target | IC50 / Ki | Cell-Based EC50 | Selectivity |

| WEHI-539 | BCL-XL | ~1.1 nM (IC50) | 0.48 µM (BCL-XL overexpressing MEFs) | >400-fold vs. BCL-2, BCL-W, MCL-1 |

| A-1155463 | BCL-XL | <0.01 nM (Ki) | 70 nM (Molt-4 cells) | >1000-fold vs. BCL-2 |

Table 2: In Vivo Parameters for A-1155463

| Parameter | Value | Animal Model | Reference |

| Route of Administration | Intraperitoneal (IP) | SCID-Beige Mice | [1] |

| Dosage | 5-10 mg/kg | SCID-Beige Mice | [1][4] |

| Vehicle Formulation | 5% DMSO, 10% EtOH, 20% Cremophor ELP, 65% D5W | SCID-Beige Mice | [1] |

| Dosing Schedule | Daily for 14 days | SCID-Beige Mice with H146 xenografts | [1][5] |

| Observed On-Target Effect | Reversible thrombocytopenia | SCID-Beige Mice | [1] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay with WEHI-539

This protocol describes a general method for assessing the effect of WEHI-539 on the viability of a BCL-XL-dependent cell line.

Materials:

-

WEHI-539 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Appropriate cell culture medium and supplements

-

BCL-XL-dependent cell line (e.g., H146, Molt-4)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, SRB, or similar)

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM or 20 mM stock solution of WEHI-539 in anhydrous DMSO.[6] Store the stock solution at -20°C or -80°C.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Dilution: Prepare a serial dilution of WEHI-539 in cell culture medium from the stock solution. Typical final concentrations for in vitro assays range from 0.1 µM to 10 µM.[6][7]

-

Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of WEHI-539. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).

Figure 2: In Vitro Experimental Workflow.

Protocol 2: In Vivo Administration of A-1155463 in a Mouse Xenograft Model

This protocol provides a method for the intraperitoneal administration of A-1155463 to mice bearing subcutaneous tumors.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

A-1155463 powder

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Cremophor ELP

-

5% Dextrose in Water (D5W)

-

Sterile, pyrogen-free vials

-

Syringes and needles for IP injection

-

Tumor-bearing mice (e.g., SCID-Beige mice with H146 xenografts)

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution consisting of 5% DMSO, 10% EtOH, 20% Cremophor ELP, and 65% D5W.[1] Mix thoroughly until a clear solution is formed.

-

A-1155463 Formulation:

-

Calculate the required amount of A-1155463 based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.

-

Dissolve the A-1155463 powder first in the DMSO component of the vehicle.

-

Sequentially add the ethanol, Cremophor ELP, and D5W, ensuring the solution is mixed well after each addition.

-

-

Animal Dosing:

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity.

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

On-target BCL-XL inhibition can be monitored by measuring platelet counts, as A-1155463 is known to cause a rapid and reversible thrombocytopenia.[1]

-

Figure 3: In Vivo Experimental Workflow.

References

- 1. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent and Selective BCL-X-L Inhibitor with in Vivo Activity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Synergistic Efficacy of WEHI-539 and Oxaliplatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of the selective BCL-xL inhibitor, WEHI-539, in combination with the chemotherapeutic agent, oxaliplatin.

Introduction

WEHI-539 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL).[1][2][3] By binding to the BH3-binding groove of Bcl-xL, WEHI-539 prevents the sequestration of pro-apoptotic proteins like BAK and BAX, thereby promoting apoptosis in cancer cells that are dependent on Bcl-xL for survival.[1] High levels of Bcl-xL are associated with resistance to chemotherapy and poorer outcomes in several cancers, including colorectal cancer.[2]

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer.[4] Its primary mechanism of action involves the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5][6]

The combination of a Bcl-xL inhibitor with a DNA-damaging agent like oxaliplatin presents a rational and promising therapeutic strategy. Oxaliplatin-induced DNA damage can prime cancer cells for apoptosis, while WEHI-539 can lower the apoptotic threshold by inhibiting a key survival protein. This dual approach is expected to result in synergistic cancer cell killing. While direct studies on the WEHI-539 and oxaliplatin combination are emerging, extensive research on the synergy of other Bcl-2 family inhibitors (like ABT-737) with oxaliplatin strongly supports this hypothesis.[7]

These notes provide detailed protocols for researchers to investigate and quantify the potential synergy between WEHI-539 and oxaliplatin in relevant cancer cell line models.

Data Presentation

The following tables are templates for summarizing quantitative data from synergy experiments.

Table 1: Single Agent IC50 Values

| Cell Line | WEHI-539 IC50 (µM) | Oxaliplatin IC50 (µM) |

| HCT116 | Data to be determined | Example: 2.5 µM |

| HT29 | Data to be determined | Example: 5.1 µM |

| SW620 | Data to be determined | Example: 8.3 µM |

Table 2: Combination Index (CI) Values

| Cell Line | Drug Ratio (WEHI-539:Oxaliplatin) | Fa (Fraction Affected) | Combination Index (CI) | Synergy Interpretation |

| HCT116 | 1:1 | 0.5 | Data to be determined | CI < 0.9: Synergy |

| HCT116 | 1:1 | 0.75 | Data to be determined | CI = 0.9 - 1.1: Additive |

| HCT116 | 1:1 | 0.9 | Data to be determined | CI > 1.1: Antagonism |

| HT29 | 1:1 | 0.5 | Data to be determined | |

| HT29 | 1:1 | 0.75 | Data to be determined | |

| HT29 | 1:1 | 0.9 | Data to be determined |

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis using MTT Assay